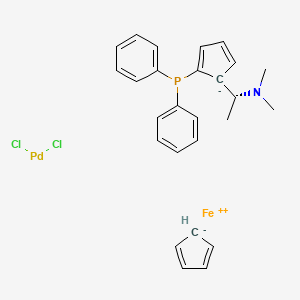
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.
Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.
Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.
Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.
Purification: Advanced purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: Studying its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigating its use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.
Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.
Palladium Complexes: Other palladium-based complexes used in catalysis.
Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.
Uniqueness
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.
Propriétés
Numéro CAS |
76374-09-9 |
|---|---|
Formule moléculaire |
C26H28Cl2FeNPPd |
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1 |
Clé InChI |
SNFHKSPIFLPWCV-BATJUKGTSA-L |
SMILES isomérique |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
SMILES canonique |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


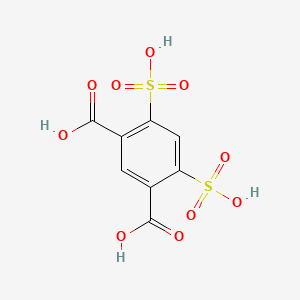

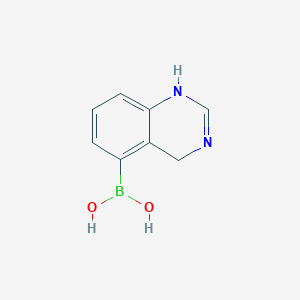
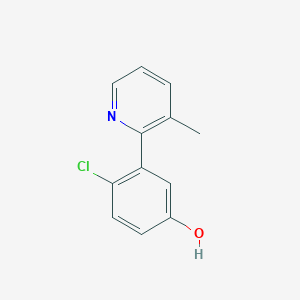


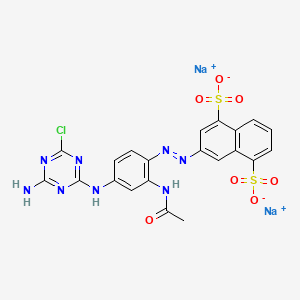
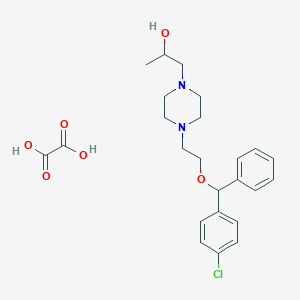
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)


![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
